2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline
Description
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a vinyl group linked to a 3-methylthiophene moiety
Properties
Molecular Formula |
C16H13NS |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline |
InChI |
InChI=1S/C16H13NS/c1-12-10-11-18-16(12)9-8-14-7-6-13-4-2-3-5-15(13)17-14/h2-11H,1H3/b9-8+ |
InChI Key |
TZZRBHONFLVZSC-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 3-methylthiophene-2-carbaldehyde is reacted with a quinoline derivative in the presence of a base such as piperidine. The reaction is typically carried out in ethanol at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydrogenated quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]pyridine
- 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]benzene
- 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]thiophene
Uniqueness
2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline is unique due to its quinoline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
